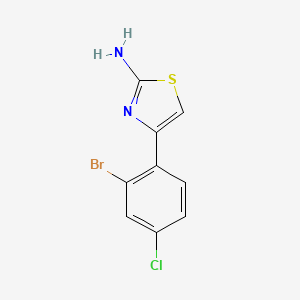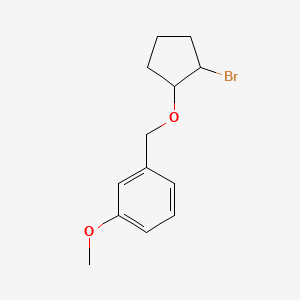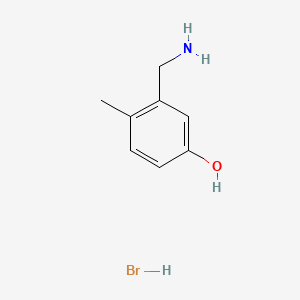
5-Methyl-7-phenyl-1,3-benzoxazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-7-phenyl-1,3-benzoxazol-2-amine is a heterocyclic compound belonging to the benzoxazole family Benzoxazoles are bicyclic structures that consist of a benzene ring fused with an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-phenyl-1,3-benzoxazol-2-amine typically involves the cyclization of 2-aminophenol derivatives with aldehydes or ketones. One common method includes the reaction of 2-aminophenol with an appropriate aldehyde in the presence of a base such as potassium carbonate (K₂CO₃) and an oxidant like tert-butyl hydroperoxide (TBHP) under irradiation with a blue LED . Another method involves the use of samarium triflate as a reusable acid catalyst in an aqueous medium .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. These methods may include the use of metal catalysts, nanocatalysts, and ionic liquid catalysts to enhance reaction efficiency and yield . The choice of catalyst and reaction conditions can be optimized to suit large-scale production requirements.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-7-phenyl-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like TBHP.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: TBHP in the presence of a base like K₂CO₃ under irradiation with a blue LED.
Reduction: NaBH₄ in an appropriate solvent such as ethanol.
Substitution: Various electrophiles and nucleophiles can be used under suitable conditions, often involving catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring.
Aplicaciones Científicas De Investigación
5-Methyl-7-phenyl-1,3-benzoxazol-2-amine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-Methyl-7-phenyl-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1,3-benzoxazole: Another benzoxazole derivative with similar structural features.
5-Phenyl-1,3-benzoxazol-2-amine: A closely related compound with a phenyl group at the 5-position.
2-(5-Methyl-1,3-benzoxazol-2-yl)phenol: A derivative with a hydroxyl group on the phenyl ring.
Uniqueness
5-Methyl-7-phenyl-1,3-benzoxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H12N2O |
|---|---|
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
5-methyl-7-phenyl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C14H12N2O/c1-9-7-11(10-5-3-2-4-6-10)13-12(8-9)16-14(15)17-13/h2-8H,1H3,(H2,15,16) |
Clave InChI |
HMVBXLCPTSANQL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)N=C(O2)N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/no-structure.png)

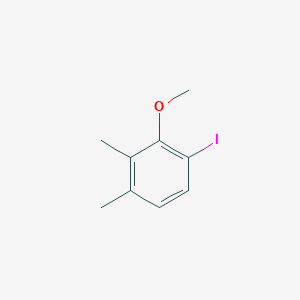

![Tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13546259.png)
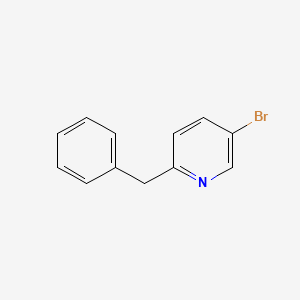
![2-[2-(Benzyloxy)-4-methoxyphenyl]acetic acid](/img/structure/B13546272.png)
